Biotin-PEG11-Azide can be synthesized through various chemical methods, often involving the coupling of biotin with PEG and an azide group. It is classified as a bioconjugate, specifically a PEGylated compound, which is utilized in biomedical research for labeling, drug delivery, and imaging applications.
The synthesis of Biotin-PEG11-Azide typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of Biotin-PEG11-Azide.
Biotin-PEG11-Azide consists of three main components:
The molecular formula for Biotin-PEG11-Azide can be represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 366.45 g/mol.
Biotin-PEG11-Azide participates in various chemical reactions due to its functional groups:
These reactions are typically performed under mild conditions to preserve the integrity of sensitive biological molecules. The efficiency of click reactions can be enhanced by using copper catalysis or other catalytic systems.
The mechanism of action for Biotin-PEG11-Azide primarily revolves around its ability to bind specifically to streptavidin or avidin proteins through biotin-streptavidin interactions. This strong binding affinity facilitates various applications:
The binding constant for biotin-streptavidin interactions is exceptionally high (approximately M), making it one of the strongest non-covalent interactions known in biology.
Characterization techniques such as high-performance liquid chromatography and infrared spectroscopy are commonly used to analyze the purity and structural integrity of Biotin-PEG11-Azide.
Biotin-PEG11-Azide has several important applications in scientific research:
The molecular architecture of Biotin-Polyethylene Glycol 11-Azide (CAS 956494-20-5; 2276672-04-7) integrates three functional domains: a biotin affinity tag, an 11-unit polyethylene glycol spacer, and a terminal azide group for click chemistry conjugation. This tripartite design addresses multiple biochemical challenges. The polyethylene glycol spacer (molecular weight ≈ 797 Da) provides 40 atoms with an extended length of 50.4 Å, creating substantial spatial separation between the biotin moiety and conjugated molecules [9]. This minimizes steric hindrance during avidin/streptavidin binding events while enhancing aqueous solubility—critical for biological applications where hydrophobic interactions can cause aggregation [1] [5]. The polyethylene glycol chain’s flexibility facilitates optimal orientation for binding pocket engagement, increasing binding efficiency by 40-60% compared to shorter polyethylene glycol linkers in surface plasmon resonance studies [6].
Charge distribution represents another key design parameter. The zwitterionic nature of polyethylene glycol chains reduces nonspecific protein adsorption by creating a hydration shell, while the biotin group’s inherent charge (dependent on pH) influences cellular uptake kinetics. Research indicates that anionic proteins modified with biotin-polyethylene glycol exhibit improved intracellular delivery compared to cationic counterparts due to reduced electrostatic repulsion with negatively charged cell membranes [3]. The terminal azide maintains chemical inertness toward biological nucleophiles, enabling selective conjugation exclusively via designed click chemistry reactions.
Table 1: Structural Attributes of Biotin-Polyethylene Glycol 11-Azide Components
Molecular Domain | Functional Role | Physicochemical Attributes |
---|---|---|
Biotin | High-affinity ligand for streptavidin (Kd ≈ 10⁻¹⁵ M) | Hydrophobic pocket with ureido ring; pKa ≈ 3.5 |
Polyethylene Glycol 11 | Solubility enhancer and steric shield | 40-atom chain; hydrodynamic radius ≈ 20 Å; hydration shell ≈ 136 H₂O molecules |
Azide | Bioorthogonal reaction handle | Stretch vibration at 2100 cm⁻¹; ΔH⁺ ≈ 26 kcal/mol for cycloadditions |
Biotin-Polyethylene Glycol 11-Azide participates in two primary click chemistry modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC employs Cu(I) catalysts to generate 1,4-disubstituted triazoles with exceptional regioselectivity (>98%) under physiological conditions (pH 7–9, 25–37°C) [2] [10]. The reaction proceeds via a copper acetylide intermediate that reduces activation energy from ~27 kcal/mol to ~11 kcal/mol, enabling completion within minutes when optimized. Catalyst systems typically combine copper sulfate with reducing agents (sodium ascorbate) and stabilizing ligands like tris-hydroxypropyltriazolylamine (THPTA) to prevent copper-induced oxidation of biomolecules [4] [10].
SPAAC eliminates copper requirements through ring-strained alkynes (e.g., dibenzocyclooctyne or bicyclononyne). Biotin-Polyethylene Glycol 11-Azide reacts with these dienophiles via a concerted mechanism yielding 1,5-disubstituted triazoles without metal catalysts [2] [4]. While advantageous for sensitive biological systems, SPAAC exhibits slower kinetics (k₂ ≈ 0.1–1.0 M⁻¹s⁻¹) than CuAAC (k₂ ≈ 50–300 M⁻¹s⁻¹) and suffers from regioisomeric mixtures [10]. The polyethylene glycol spacer in Biotin-Polyethylene Glycol 11-Azide enhances SPAAC efficiency by improving reagent solubility—particularly for hydrophobic cyclooctynes that precipitate in aqueous media [5] [9].
Table 2: Reaction Parameters for Azide-Alkyne Cycloadditions with Biotin-Polyethylene Glycol 11-Azide
Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
---|---|---|
Catalyst System | CuSO₄ (0.1–1 mM) + Sodium Ascorbate (2–5 mM) + THPTA (0.5–2 mM) | None (dibenzocyclooctyne or bicyclononyne) |
Reaction Kinetics | Second-order rate constant: 50–300 M⁻¹s⁻¹ | Second-order rate constant: 0.1–1.0 M⁻¹s⁻¹ |
Product Regiochemistry | Exclusive 1,4-triazole | Mixture of 1,4 and 1,5-triazoles |
Solubility Requirements | Water >10 mg/mL; tolerates <5% dimethyl sulfoxide | Requires dimethyl sulfoxide co-solvent (10–30%) without polyethylene glycol spacer |
Optimizing cycloaddition efficiency with Biotin-Polyethylene Glycol 11-Azide involves three synergistic approaches: ligand design, solubility modulation, and stoichiometric control. Copper-stabilizing ligands like tris(benzyltriazolylmethyl)amine mitigate copper-induced oxidation while accelerating reaction rates 100-fold through Cu(I) chelation [10]. Recent advances utilize tris-hydroxypropyltriazolylamine derivatives that maintain catalyst activity at sub-micromolar concentrations—critical for conjugating dilute biomolecules [4] [10].
Solubility presents persistent challenges given Biotin-Polyethylene Glycol 11-Azide’s limited aqueous solubility (≈5–10 mg/mL). Stock solutions in dimethyl sulfoxide (50–100 mM) enable controlled addition to aqueous reactions, maintaining dimethyl sulfoxide below 5% to prevent protein denaturation [5] [6]. Alternatively, co-solvents like acetonitrile (10–20%) improve reagent dispersion without precipitation. The polyethylene glycol chain’s hydration capacity is maximized at 4–8°C, where polyethylene glycol-water hydrogen bonding reduces aggregation [9].
Stoichiometric ratios profoundly impact conjugation yields. For small-molecule alkynes, 1.2–2.0 equivalents of Biotin-Polyethylene Glycol 11-Azide ensure complete conversion. Protein conjugation requires excess azide (5–20 equivalents) to offset competing hydrolysis. Kinetic studies reveal an optimal "sweet spot" at pH 8.0–8.5, balancing azide reactivity with protein stability [10]. Microwave assistance (50°C, 5–10 min) accelerates reactions 4-fold but risks polyethylene glycol degradation above 60°C [6].
Table 3: Optimization Strategies for Cycloaddition Reactions
Challenge | Mitigation Strategy | Experimental Outcome |
---|---|---|
Copper-Induced Oxidation | THPTA ligands (1:1 Cu:ligand ratio) | >95% protein recovery; no histidine oxidation detected |
Limited Aqueous Solubility | Dimethyl sulfoxide stock solutions (≤5% final) | Maintains reagent concentration at 10 mM without precipitation |
Slow SPAAC Kinetics | Dibenzocyclooctyne derivatives + 20% dimethyl sulfoxide | Rate acceleration to k₂ ≈ 0.8 M⁻¹s⁻¹ (vs. 0.1 M⁻¹s⁻¹ in water) |
Competing Hydrolysis | pH control (8.0–8.5); short reaction times (<2 h) | Hydrolysis <10% at 25°C |
Producing kilogram-scale Biotin-Polyethylene Glycol 11-Azide confronts three bottlenecks: monodispersity control, protecting group strategies, and purification efficiency. Unlike polydisperse polyethylene glycol, discrete 11-unit spacers require stepwise coupling of each ethylene oxide monomer—a 23-step process demanding >98% yield per step to achieve overall yields >65% [9]. Protecting group manipulation is critical; tert-butyldimethylsilyl ethers shield hydroxyls during azide installation but require fluoride-mediated deprotection that risks side reactions with biotin’s thioureido group [6] [9].
Purification becomes progressively challenging with longer polyethylene glycol chains. Reverse-phase chromatography resolves intermediates up to polyethylene glycol 5 (retention factor ≈ 2.5–3.5), but polyethylene glycol 11 exhibits poor resolution due to polyethylene glycol’s polydispersity-like behavior even in monodisperse chains [9]. Industrial approaches employ simulated moving bed chromatography with C18-modified silica, achieving 92–95% purity at 80% recovery rates. Final product isolation via cold diethyl ether precipitation removes copper catalysts but co-precipitates polyethylene glycol oligomers, necessitating size-exclusion chromatography as a polishing step [5] [9].
Continuous-flow synthesis offers promising scalability solutions. Microreactors with immobilized catalysts enable precise temperature control (0.5°C tolerance) during exothermic azidation steps, reducing epimerization at biotin’s chiral centers. Recent pilot studies demonstrate 85% yield over 11 steps using flow chemistry—30% higher than batch methods—through reduced intermediate handling [6]. Nevertheless, production costs remain high ($765–$1215/g), primarily from chromatography consumables and stringent analytical validation [5] [6].
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